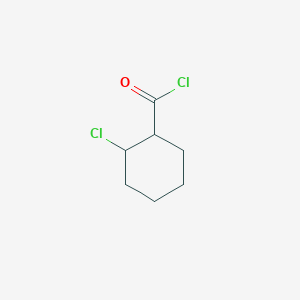
2-Chlorocyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chlorine atom and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanol with thionyl chloride (SOCl₂) to form cyclohexyl chloride, which is then further reacted with phosgene (COCl₂) to introduce the carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 2-Chlorocyclohexane-1-carbonyl chloride typically involves large-scale chlorination processes. The use of catalysts such as aluminum chloride (AlCl₃) can enhance the efficiency of the chlorination reaction. The subsequent introduction of the carbonyl chloride group is achieved through controlled reactions with phosgene under specific temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorocyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: The compound can undergo oxidation to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products Formed
Substitution: Formation of cyclohexanol or cyclohexylamine.
Reduction: Formation of cyclohexane or cyclohexanol.
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2-Chlorocyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chlorocyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The chlorine atom can also participate in substitution reactions, making the compound versatile in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl chloride: Similar structure but lacks the carbonyl chloride group.
Cyclohexanecarbonyl chloride: Similar structure but lacks the chlorine atom on the cyclohexane ring.
Chlorocyclohexane: Similar structure but lacks the carbonyl chloride group
Uniqueness
2-Chlorocyclohexane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
37420-99-8 |
|---|---|
Fórmula molecular |
C7H10Cl2O |
Peso molecular |
181.06 g/mol |
Nombre IUPAC |
2-chlorocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2 |
Clave InChI |
YBGRDIRBHQVWSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















